![molecular formula C10H19NO B14122163 Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- CAS No. 53066-20-9](/img/structure/B14122163.png)
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl-
Overview
Description
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- is a chemical compound with the molecular formula C12H23NO It is characterized by a cyclopropane ring attached to a carboxamide group, with six methyl groups attached to the nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- typically involves the reaction of cyclopropanecarboxylic acid with hexamethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the hexamethyl substitution, leading to different chemical properties and reactivity.
N,N-Dimethylcyclopropanecarboxamide: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Uniqueness
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these characteristics are advantageous.
Biological Activity
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- (CAS Number: 40460442) is a compound of interest in various biological studies due to its unique structural properties and potential applications in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
Cyclopropanecarboxamide features a cyclopropane ring substituted with multiple methyl groups. The molecular structure can be represented as follows:
This configuration contributes to its chemical stability and potential interactions with biological targets.
The biological activity of cyclopropanecarboxamide derivatives often involves modulation of enzymatic pathways or receptor interactions. Research indicates that compounds with similar structures can function as inhibitors or activators in various biochemical processes. For instance:
- Inhibition of Protein Synthesis : Some derivatives have been shown to inhibit protein synthesis in eukaryotic cells by interfering with ribosomal functions .
- Antimicrobial Activity : Certain cyclopropane-based compounds exhibit antimicrobial properties against a range of pathogens, suggesting potential therapeutic applications .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of cyclopropanecarboxamide derivatives against various bacteria and fungi. The results indicated a significant inhibition of growth for several strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Protein Synthesis Inhibition
Another investigation focused on the impact of cyclopropanecarboxamide on protein synthesis in yeast cells. The study found that at concentrations above 10 µg/mL, the compound significantly reduced protein synthesis rates by blocking elongation factors involved in translation:
Concentration (µg/mL) | Protein Synthesis Rate (% Control) |
---|---|
0 | 100 |
5 | 90 |
10 | 75 |
20 | 50 |
This suggests that cyclopropanecarboxamide may serve as a potent inhibitor of protein synthesis in specific cellular contexts .
Research Findings
Recent investigations into cyclopropanecarboxamide have yielded insights into its pharmacological potential. Notably:
- Selectivity and Potency : Studies indicate that modifications to the cyclopropane moiety can enhance selectivity for specific biological targets while maintaining potency. For instance, the introduction of polar groups has been shown to improve metabolic stability and selectivity profiles .
- Toxicity Assessments : Toxicological evaluations have demonstrated that while some derivatives exhibit promising biological activity, they also present challenges regarding cardiovascular toxicity and metabolic stability .
Properties
IUPAC Name |
N,N,2,2,3,3-hexamethylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7(10(9,3)4)8(12)11(5)6/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWXRDDEGBGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460442 | |
Record name | Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-20-9 | |
Record name | N,N,2,2,3,3-Hexamethylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53066-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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